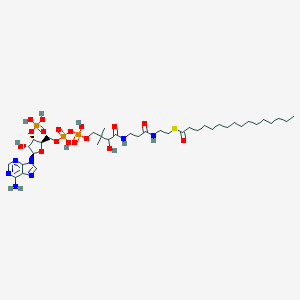

palmitoyl CoA

Beschreibung

Palmityl-CoA is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

palmitoyl-CoA has been reported in Homo sapiens with data available.

palmitoyl-CoA is a metabolite found in or produced by Saccharomyces cerevisiae.

A fatty acid coenzyme derivative which plays a key role in fatty acid oxidation and biosynthesis.

Eigenschaften

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h24-26,30-32,36,47-48H,4-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/t26-,30-,31-,32+,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBKLUUYKPBKDU-BBECNAHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H66N7O17P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027137 |

Source

|

| Record name | Palmitoyl coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1005.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Palmityl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1763-10-6 |

Source

|

| Record name | Palmitoyl CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1763-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitoyl coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-palmitoylcoenzyme A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Palmityl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Palmitoyl-CoA: A Technical Guide to its Core Functions in Cellular Processes

For: Researchers, scientists, and drug development professionals.

Abstract

Palmitoyl-coenzyme A (palmitoyl-CoA) stands as a central nexus in cellular metabolism, extending its influence far beyond its canonical role as a mere metabolic intermediate. This technical guide provides an in-depth exploration of the primary functions of palmitoyl-CoA, dissecting its critical roles in fatty acid metabolism, post-translational modification of proteins via S-palmitoylation, and intricate cellular signaling cascades. We present a comprehensive overview of the synthesis and multifaceted fates of this pivotal molecule, supported by quantitative data on its cellular concentrations and the kinetics of key enzymes that regulate its flux. Furthermore, this document furnishes detailed experimental protocols for the quantification of palmitoyl-CoA and the analysis of protein S-palmitoylation, offering a practical resource for researchers in the field. Through illustrative diagrams of key pathways and structured data tables, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the core functions of palmitoyl-CoA and its implications in health and disease.

Introduction: The Centrality of Palmitoyl-CoA

Palmitoyl-CoA is the activated form of palmitic acid, a ubiquitous 16-carbon saturated fatty acid. This activation, catalyzed by acyl-CoA synthetases, transforms a relatively inert fatty acid into a highly reactive thioester, priming it for a diverse array of cellular processes.[1] Its strategic position at the crossroads of anabolic and catabolic pathways underscores its significance as a key regulator of cellular energy homeostasis and lipid-mediated signaling. Understanding the multifaceted functions of palmitoyl-CoA is paramount for deciphering the complexities of metabolic diseases, neurological disorders, and cancer, and for the development of novel therapeutic interventions.

The Metabolic Hub: Synthesis and Fates of Palmitoyl-CoA

The cellular pool of palmitoyl-CoA is dynamically regulated, with its concentration fluctuating in response to nutritional status and cellular demands. It is synthesized from both exogenous fatty acids taken up by the cell and through de novo lipogenesis.[2] Once formed, palmitoyl-CoA can be channeled into several key metabolic pathways.

Beta-Oxidation: The Catabolic Arm for Energy Production

In the mitochondrial matrix, palmitoyl-CoA undergoes β-oxidation, a cyclical process that sequentially shortens the fatty acyl chain by two carbons in each round, generating acetyl-CoA, NADH, and FADH2.[1] The acetyl-CoA produced can then enter the citric acid cycle for complete oxidation and ATP production, providing a major source of energy for the cell.[3]

A Building Block for Complex Lipids: The Anabolic Role

Palmitoyl-CoA serves as a fundamental precursor for the synthesis of a wide variety of complex lipids that are essential for cellular structure and function. These include:

-

Sphingolipids: In the endoplasmic reticulum, palmitoyl-CoA condenses with serine in a reaction catalyzed by serine palmitoyltransferase, the first and rate-limiting step in sphingolipid biosynthesis.[4]

-

Glycerolipids: Palmitoyl-CoA is a key substrate for the synthesis of triglycerides and phospholipids, the major components of cellular membranes and lipid droplets.

Elongation and Desaturation: Diversifying the Fatty Acyl-CoA Pool

Palmitoyl-CoA can be further metabolized through elongation and desaturation reactions to generate a diverse range of long-chain and unsaturated fatty acyl-CoAs. These modified fatty acyl-CoAs have distinct biological functions and are incorporated into various lipid species.

References

An In-Depth Technical Guide to the Palmitoyl-CoA Biosynthesis Pathway: Intermediates, Regulation, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of the palmitoyl-CoA biosynthesis pathway, also known as de novo fatty acid synthesis. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the pathway's intermediates, enzymatic regulation, and the experimental methodologies used for its investigation.

Introduction to Palmitoyl-CoA Biosynthesis

De novo fatty acid synthesis is a crucial metabolic pathway responsible for the creation of fatty acids from acetyl-CoA and NADPH.[1] This process is particularly active in the liver and adipose tissue, as well as in mammary glands during lactation.[2] The primary product of this pathway is palmitic acid, a 16-carbon saturated fatty acid, which is subsequently activated to palmitoyl-CoA. Palmitoyl-CoA serves as a central precursor for the synthesis of more complex lipids, such as triglycerides for energy storage and phospholipids (B1166683) for membrane construction. The entire process of fatty acid synthesis occurs in the cytoplasm, distinguishing it from fatty acid oxidation, which takes place in the mitochondria.[3]

The Palmitoyl-CoA Biosynthesis Pathway: A Step-by-Step Analysis

The synthesis of palmitoyl-CoA from acetyl-CoA can be divided into two main stages: the formation of malonyl-CoA and the cyclical elongation of the fatty acid chain by the fatty acid synthase complex.

Formation of Malonyl-CoA: The Committed Step

The first committed and rate-limiting step in fatty acid biosynthesis is the carboxylation of acetyl-CoA to form malonyl-CoA.[3] This irreversible reaction is catalyzed by the biotin-dependent enzyme Acetyl-CoA Carboxylase (ACC) .[3]

Reaction: Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi

The reaction proceeds in two steps: the carboxylation of the biotin (B1667282) prosthetic group followed by the transfer of the carboxyl group to acetyl-CoA.

The Fatty Acid Synthase (FAS) Cycle: Elongation of the Acyl Chain

The subsequent reactions of fatty acid synthesis are carried out by a large, multifunctional enzyme complex known as Fatty Acid Synthase (FAS) in mammals.[4] The growing fatty acid chain is covalently attached to an acyl carrier protein (ACP) domain within the FAS complex. The synthesis of a 16-carbon palmitate chain requires seven rounds of a four-step elongation cycle.[5]

Loading Phase:

-

Acetyl-CoA-ACP Transacylase (AT): The acetyl group from a priming acetyl-CoA molecule is transferred to the ACP domain.

-

Malonyl-CoA-ACP Transacylase (MT): The malonyl group from malonyl-CoA is transferred to the ACP domain.

Elongation Cycle (7 Rounds):

For each round of elongation, the following four reactions occur:

-

β-Ketoacyl-ACP Synthase (KS): Condensation of the acetyl group (or the growing acyl chain) with the malonyl group on ACP, with the release of CO₂. This results in a β-ketoacyl-ACP intermediate.

-

β-Ketoacyl-ACP Reductase (KR): Reduction of the β-keto group to a hydroxyl group, using NADPH as the reducing agent.

-

β-Hydroxyacyl-ACP Dehydratase (DH): Dehydration to create a double bond between the α and β carbons, forming a trans-Δ²-enoyl-ACP.

-

Enoyl-ACP Reductase (ER): Reduction of the double bond to form a saturated acyl-ACP, again using NADPH.

This cycle is repeated six more times, with the growing acyl chain being elongated by two carbons in each cycle, using malonyl-CoA as the carbon donor.

Termination Phase:

-

Thioesterase (TE): Once the acyl chain reaches 16 carbons (palmitoyl-ACP), the thioesterase domain hydrolyzes the bond, releasing free palmitic acid.

Final Activation:

-

Acyl-CoA Synthetase: The newly synthesized palmitic acid is then activated to palmitoyl-CoA in an ATP-dependent reaction.[6]

Reaction: Palmitate + CoA + ATP → Palmitoyl-CoA + AMP + PPᵢ

Below is a diagram illustrating the intermediates of the Fatty Acid Synthase cycle.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in palmitoyl-CoA biosynthesis.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Organism/Tissue | Km | Vmax or kcat | Reference |

|---|---|---|---|---|---|

| Acetyl-CoA Carboxylase 1 (ACC1) | Acetyl-CoA | Rat Liver | 0.4 mM (control), 4 µM (CoA-activated) | Varies with phosphorylation state | [7] |

| Acetyl-CoA Carboxylase 1 (ACC1) | ATP | Rat Liver | Not significantly changed by CoA | Varies with phosphorylation state | [7] |

| Fatty Acid Synthase (FAS) | Acetyl-CoA | Chicken Liver | Varies with pH | Varies with pH | [8] |

| Fatty Acid Synthase (FAS) | Malonyl-CoA | Chicken Liver | Varies with pH | Varies with pH | [8] |

| Fatty Acid Synthase (FAS) | NADPH | Chicken Liver | Varies with pH | Varies with pH |[8] |

Table 2: Thermodynamics of Key Reactions

| Reaction | Enzyme | ΔG°' (kJ/mol) | Note |

|---|---|---|---|

| Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi | Acetyl-CoA Carboxylase | Highly Exergonic | Coupled to ATP hydrolysis |

| Palmitate + CoA + ATP → Palmitoyl-CoA + AMP + PPᵢ | Acyl-CoA Synthetase | -34 | Driven by pyrophosphate hydrolysis |

Regulation of Palmitoyl-CoA Biosynthesis

The biosynthesis of palmitoyl-CoA is tightly regulated at the level of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme. Regulation occurs through both allosteric mechanisms and hormonal control via covalent modification.

Allosteric Regulation

-

Citrate (Activator): High levels of citrate, which indicate an abundance of acetyl-CoA and ATP, allosterically activate ACC by promoting its polymerization into active filaments.

-

Palmitoyl-CoA (Inhibitor): The end-product of the pathway, palmitoyl-CoA, acts as a feedback inhibitor, causing depolymerization of the active ACC filaments.

Hormonal Regulation

-

Insulin (B600854) (Activator): In the well-fed state, high levels of insulin lead to the dephosphorylation and activation of ACC.[9][10] Insulin activates a phosphatase that removes an inhibitory phosphate (B84403) group from ACC.[9][11]

-

Glucagon (B607659) and Epinephrine (B1671497) (Inhibitors): During fasting or stress, glucagon and epinephrine trigger a signaling cascade that leads to the phosphorylation and inactivation of ACC by AMP-activated protein kinase (AMPK) and Protein Kinase A (PKA).[10][12]

The following diagram illustrates the hormonal regulation of Acetyl-CoA Carboxylase.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the palmitoyl-CoA biosynthesis pathway.

Spectrophotometric Assay for Fatty Acid Synthase (FAS) Activity

This assay measures the activity of FAS by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[13]

Materials:

-

Purified Fatty Acid Synthase

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

Potassium phosphate buffer (pH 7.0)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, and NADPH in a quartz cuvette.

-

Initiate the reaction by adding malonyl-CoA to the cuvette.

-

Immediately begin monitoring the absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 5-10 minutes).

-

The rate of NADPH oxidation is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

-

One unit of FAS activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

HPLC Analysis of Fatty Acid Synthesis Intermediates

High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the intermediates of the fatty acid synthesis pathway.

Materials:

-

Cell or tissue extract containing fatty acid synthesis intermediates

-

Water with 0.1% formic acid

-

C18 reversed-phase HPLC column

-

HPLC system with a UV or mass spectrometry (MS) detector

Procedure:

-

Extraction: Extract the acyl-CoA intermediates from the biological sample using a suitable solvent system (e.g., acetonitrile/water).

-

Chromatographic Separation: Inject the extracted sample onto a C18 reversed-phase column. Elute the intermediates using a gradient of acetonitrile in water (both containing 0.1% formic acid).

-

Detection:

-

UV Detection: Monitor the absorbance at around 260 nm, which is characteristic of the adenine (B156593) ring of CoA.

-

Mass Spectrometry (MS) Detection: For higher sensitivity and specificity, couple the HPLC to a mass spectrometer to detect the specific mass-to-charge ratio of each intermediate.

-

-

Quantification: Quantify the amount of each intermediate by comparing the peak area to a standard curve generated with known concentrations of the respective acyl-CoA standards.

The following diagram outlines the general workflow for the HPLC analysis of fatty acid synthesis intermediates.

Conclusion

The biosynthesis of palmitoyl-CoA is a fundamental metabolic process with intricate regulatory mechanisms. A thorough understanding of its intermediates, the kinetics of its enzymes, and its regulation is paramount for researchers in metabolic diseases and for professionals involved in the development of drugs targeting lipogenesis. The experimental protocols outlined in this guide provide a foundation for the quantitative analysis of this vital pathway.

References

- 1. hplc.eu [hplc.eu]

- 2. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Fatty Acids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Regulation of mammalian acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. polimer-itn.eu [polimer-itn.eu]

- 7. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Solved Glucagon signaling inhibits acetyl CoA carboxylase | Chegg.com [chegg.com]

- 11. Insulin stimulates the dephosphorylation and activation of acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glucagon regulates ACC activity in adipocytes through the CAMKKβ/AMPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

The Role of Palmitoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl-CoA, the activated form of the 16-carbon saturated fatty acid palmitate, serves as a primary substrate for mitochondrial beta-oxidation, a critical metabolic pathway for energy production in many tissues. This guide provides a detailed examination of the journey of palmitoyl-CoA from the cytosol into the mitochondrial matrix and its subsequent catabolism. It outlines the key enzymatic steps, regulatory control points, and energetic yield of this pathway. Furthermore, this document furnishes detailed experimental protocols for the quantitative analysis of beta-oxidation and the activities of its constituent enzymes, alongside structured data tables and pathway visualizations to facilitate comprehension and application in a research and development setting.

Introduction

Mitochondrial fatty acid beta-oxidation (FAO) is a pivotal catabolic process that systematically shortens long-chain fatty acids to produce acetyl-CoA, NADH, and FADH2. These products subsequently fuel the tricarboxylic acid (TCA) cycle and the electron transport chain to generate substantial quantities of ATP. Palmitoyl-CoA is a cornerstone molecule in the study and understanding of FAO due to its abundance and central role in cellular metabolism. The regulation of its transport and oxidation is tightly controlled and is implicated in numerous physiological and pathological states, making it a key area of interest for drug development in metabolic diseases.[1]

Transport of Palmitoyl-CoA into the Mitochondria: The Carnitine Shuttle

Long-chain fatty acyl-CoAs like palmitoyl-CoA cannot directly cross the inner mitochondrial membrane.[2] Their entry into the mitochondrial matrix is facilitated by a transport system known as the carnitine shuttle. This multi-step process is the rate-limiting step for the oxidation of long-chain fatty acids.[2]

The shuttle consists of three key components:

-

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transesterification of palmitoyl-CoA to palmitoylcarnitine (B157527), releasing Coenzyme A into the cytosol.[3]

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the antiport of palmitoylcarnitine into the mitochondrial matrix in exchange for a molecule of free carnitine.[3]

-

Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting palmitoylcarnitine back to palmitoyl-CoA and releasing carnitine into the matrix.[3]

The regenerated palmitoyl-CoA is now available for the beta-oxidation pathway within the mitochondrial matrix.

Figure 1: The Carnitine Shuttle Pathway. Diagram illustrating the transport of palmitoyl-CoA into the mitochondrial matrix.

The Mitochondrial Beta-Oxidation Spiral

Once inside the matrix, palmitoyl-CoA undergoes sequential rounds of beta-oxidation. Each cycle consists of four enzymatic reactions that result in the shortening of the fatty acyl-CoA chain by two carbons and the production of one molecule each of FADH2, NADH, and acetyl-CoA.[4] For palmitoyl-CoA (a C16 fatty acid), this process requires seven complete cycles.[5]

The four core reactions are:

-

Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the alpha (C2) and beta (C3) carbons, forming trans-Δ²-enoyl-CoA. This reaction is FAD-dependent, producing one molecule of FADH2.[6]

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming L-β-hydroxyacyl-CoA.[6]

-

Dehydrogenation: L-β-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group on the beta carbon to a keto group, forming β-ketoacyl-CoA. This step is NAD+-dependent, yielding one molecule of NADH.[6]

-

Thiolysis: β-ketoacyl-CoA thiolase catalyzes the cleavage of the β-ketoacyl-CoA by a molecule of Coenzyme A. This releases a two-carbon acetyl-CoA molecule and a new acyl-CoA molecule that is two carbons shorter than the original.[4]

This shortened acyl-CoA re-enters the cycle until the entire fatty acid chain is converted into acetyl-CoA molecules.

Figure 2: The Beta-Oxidation Spiral. A single cycle of beta-oxidation for a saturated fatty acyl-CoA.

Regulation of Palmitoyl-CoA Oxidation

The primary regulatory point of mitochondrial beta-oxidation is the transport of fatty acids into the mitochondria via the carnitine shuttle.[1] Malonyl-CoA , the first committed intermediate in de novo fatty acid synthesis, is a potent allosteric inhibitor of CPT1.[1] This ensures that when fatty acid synthesis is active (typically in a high-energy, well-fed state), fatty acid oxidation is inhibited, preventing a futile cycle of simultaneous synthesis and degradation. The concentration of malonyl-CoA is controlled by Acetyl-CoA Carboxylase (ACC) , which itself is subject to hormonal and allosteric regulation.

Figure 3: Primary Regulation of Beta-Oxidation. Malonyl-CoA inhibits CPT1, linking synthesis and oxidation.

Quantitative Data

Table 1: Energetic Yield from the Complete Oxidation of One Molecule of Palmitoyl-CoA

The complete oxidation of palmitoyl-CoA involves 7 cycles of beta-oxidation, producing 8 molecules of acetyl-CoA. These products then enter the TCA cycle and oxidative phosphorylation. The net ATP yield can vary depending on the P/O ratios (ATP produced per oxygen atom reduced) used for NADH and FADH2. Modern estimates are approximately 2.5 ATP per NADH and 1.5 ATP per FADH2.[7]

| Process | Products | NADH Yield | FADH2 Yield | Acetyl-CoA Yield | ATP from NADH (x 2.5) | ATP from FADH2 (x 1.5) | ATP from Acetyl-CoA (x 10) | Total ATP |

| Beta-Oxidation (7 cycles) | 7 NADH, 7 FADH2, 8 Acetyl-CoA | 7 | 7 | 8 | 17.5 | 10.5 | - | 28 |

| TCA Cycle (8 Acetyl-CoA) | 24 NADH, 8 FADH2, 8 GTP | 24 | 8 | - | 60 | 12 | 8 (as GTP) | 80 |

| Total Gross Yield | 31 | 15 | 77.5 | 22.5 | 8 | 108 | ||

| Activation Cost | -2 | |||||||

| Net ATP Yield | 106 |

Note: The activation of palmitate to palmitoyl-CoA in the cytosol requires the equivalent of 2 ATP (ATP -> AMP + PPi).[7] Older calculations using integer values of 3 ATP per NADH and 2 ATP per FADH2 result in a higher net yield of 129 ATP.[8]

Table 2: Kinetic Parameters of Beta-Oxidation Enzymes

Enzyme kinetic data can vary significantly based on the source of the enzyme (species, tissue) and assay conditions. The following table provides representative values.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Source Organism |

| CPT1 (Liver isoform) | Palmitoyl-CoA | ~20-50 | Varies | Rat Liver |

| Acyl-CoA Dehydrogenase (LCAD) | Palmitoyl-CoA | ~1-5 | Varies | Human/Rat |

| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxy-palmitoyl-CoA | ~5-15 | High | Pig Heart[9] |

| β-Ketoacyl-CoA Thiolase | 3-Keto-palmitoyl-CoA | ~1-10 | Varies | Rat Brain/Heart[10] |

Note: This data is compiled from various sources and serves as an estimation. Vmax is highly dependent on enzyme purity and specific activity.

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Rat Liver

This protocol is adapted from standard cell biology methods for preparing functional mitochondria for respiratory assays.[11][12]

Materials:

-

Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.

-

Isolation Buffer with BSA: Isolation Buffer supplemented with 0.5% (w/v) fatty acid-free BSA.

-

Final Resuspension Buffer: 250 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4.

-

Dounce homogenizer with a loose-fitting pestle.

-

Refrigerated centrifuge.

Procedure:

-

Euthanize a rat according to approved animal care protocols and immediately excise the liver.

-

Place the liver in ice-cold Isolation Buffer to wash away blood.

-

Mince the liver into small pieces with scissors in a petri dish on ice.

-

Transfer the minced tissue to a pre-chilled Dounce homogenizer with 10 volumes of ice-cold Isolation Buffer with BSA.

-

Homogenize with 8-10 slow strokes of the pestle.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully decant the supernatant into a new pre-chilled tube.

-

Centrifuge the supernatant at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant. Gently resuspend the mitochondrial pellet in Isolation Buffer without BSA.

-

Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume (e.g., 0.5-1.0 mL) of Final Resuspension Buffer.

-

Determine the protein concentration using a standard method (e.g., BCA assay). Keep the mitochondrial suspension on ice and use for assays within a few hours.

Protocol 2: Measurement of Fatty Acid Oxidation via High-Resolution Respirometry

This protocol measures oxygen consumption in isolated mitochondria when provided with a fatty acid substrate, using an Oroboros Oxygraph-2k or similar instrument.[1][13]

Materials:

-

Isolated mitochondria (from Protocol 1).

-

Respiration Medium (e.g., MiR05): 110 mM sucrose, 60 mM K-lactobionate, 0.5 mM EGTA, 3 mM MgCl₂, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, pH 7.1, supplemented with 1 g/L fatty acid-free BSA.[14]

-

Substrate Stocks: 5 mM Palmitoylcarnitine, 2 M Malate (B86768), 0.5 M ADP.

-

Inhibitor Stocks: Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), Rotenone (B1679576) (Complex I inhibitor), Antimycin A (Complex III inhibitor).

Procedure:

-

Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.

-

Add 2 mL of pre-warmed (37°C) Respiration Medium to the chambers.

-

Add isolated mitochondria to a final concentration of 0.1-0.25 mg/mL. Allow the signal to stabilize (obtaining a baseline rate).

-

Initiate fatty acid oxidation by adding malate to a final concentration of 2 mM, followed by palmitoylcarnitine to a final concentration of 5-10 µM. This measures LEAK respiration (State 2), where respiration is driven by substrate oxidation but not coupled to ATP synthesis.

-

To measure oxidative phosphorylation capacity (OXPHOS, State 3), add ADP to a saturating concentration (e.g., 2.5 mM). A sharp increase in oxygen consumption should be observed.

-

(Optional) After ADP is consumed and the system returns to a LEAK state (State 4), add an uncoupler like FCCP in titrations (e.g., 0.5 µM steps) to determine the maximum capacity of the electron transport system (ETS).

-

(Optional) Sequentially add inhibitors like rotenone and antimycin A to confirm the mitochondrial origin of the respiration and assess non-mitochondrial oxygen consumption.

-

Analyze the data using the instrument's software to calculate oxygen flux (pmol O₂/s/mg protein) for each respiratory state.

Figure 4: High-Resolution Respirometry Workflow. Steps for assessing mitochondrial fatty acid oxidation.

Protocol 3: Measurement of FAO using [¹⁴C]-Palmitate

This assay measures the production of ¹⁴CO₂ (complete oxidation) and ¹⁴C-labeled acid-soluble metabolites (incomplete oxidation) from [1-¹⁴C]-palmitate.[15][16]

Materials:

-

Cultured cells or tissue homogenates.

-

Reaction Buffer: 100 mM sucrose, 10 mM Tris-HCl, 5 mM KH₂PO₄, 80 mM KCl, 1 mM MgCl₂, 2 mM L-carnitine, 0.1 mM malate, 0.05 mM Coenzyme A, 2 mM ATP, 1 mM DTT, pH 7.4.[17]

-

Substrate Mix: Reaction buffer containing 0.7% BSA, 100 µM unlabeled palmitate, and 0.4 µCi/mL [1-¹⁴C]-palmitate.

-

96-well cell culture plate and a sealing mat.

-

A filter paper (cut to fit inside the sealing mat wells) soaked in 1 M NaOH.

-

70% Perchloric acid.

-

Scintillation vials and scintillation fluid.

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere. For tissue homogenates, prepare as described previously and use an appropriate amount of protein per reaction in a microcentrifuge tube.

-

Prepare the Substrate Mix. Warm to 37°C.

-

Aspirate the culture medium from the cells and add 100 µL of the Substrate Mix to each well.

-

Place the NaOH-soaked filter paper into the wells of the sealing mat. Seal the 96-well plate with this mat, ensuring the filter paper is suspended above the reaction mixture to trap any evolved ¹⁴CO₂.

-

Incubate the plate at 37°C for 1-2 hours.

-

To stop the reaction and release the CO₂, inject 20 µL of 70% perchloric acid into each well through the sealing mat.

-

Incubate at room temperature for another 1-2 hours to ensure all ¹⁴CO₂ is trapped by the NaOH paper.

-

Carefully remove the sealing mat. Transfer the filter paper from each well into a separate scintillation vial. This represents the ¹⁴CO₂ from complete oxidation.

-

Centrifuge the sealed 96-well plate at 1,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer a 50 µL aliquot of the supernatant from each well to a new scintillation vial. This contains the ¹⁴C-labeled acid-soluble metabolites (ASMs) from incomplete oxidation.

-

Add scintillation fluid to all vials and count the radioactivity using a scintillation counter.

-

Calculate the rate of oxidation based on the specific activity of the [1-¹⁴C]-palmitate.

Conclusion

Palmitoyl-CoA is central to cellular energy homeostasis, and its catabolism via mitochondrial beta-oxidation is a highly efficient, tightly regulated process. Understanding the intricacies of this pathway, from the transport mechanisms to the enzymatic kinetics and energetic outputs, is fundamental for research in metabolism, physiology, and pharmacology. The methodologies and data presented in this guide offer a robust framework for scientists and drug development professionals to investigate the role of palmitoyl-CoA oxidation in health and disease, and to evaluate the effects of novel therapeutic agents on this critical metabolic hub.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mouselivercells.com [mouselivercells.com]

- 5. funaab.edu.ng [funaab.edu.ng]

- 6. Fatty acid β-oxidation in brain mitochondria: Insights from high-resolution respirometry in mouse, rat and Drosophila brain, ischemia and aging models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 11. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolation of mitochondria from mouse tissues for functional analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of Fatty Acid Oxidation by High-Resolution Respirometry: Special Considerations for Analysis of Skeletal and Cardiac Muscle and Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of respiration buffer composition on mitochondrial metabolism and function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Role of Palmitoyl-CoA in Protein S-Palmitoylation Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-palmitoylation is a dynamic and reversible post-translational modification (PTM) that involves the covalent attachment of a 16-carbon palmitic acid to cysteine residues of a protein via a thioester linkage.[1][2] This process is fundamental to a vast array of cellular signaling events, governing protein trafficking, membrane localization, stability, and intermolecular interactions.[3][4] The lability of the thioester bond allows for rapid cycles of palmitoylation and depalmitoylation, enabling precise spatial and temporal control over protein function in response to cellular cues.[5][6]

At the core of this regulatory mechanism lies palmitoyl-coenzyme A (palmitoyl-CoA) , the essential acyl donor molecule. The availability of palmitoyl-CoA, derived from both exogenous fatty acid uptake and endogenous synthesis, directly influences the activity of the enzymatic machinery that governs this PTM.[7] This guide provides an in-depth exploration of the synthesis of palmitoyl-CoA, the mechanics of the S-palmitoylation cycle, the signaling pathways it modulates, and the experimental methodologies used to investigate it. Understanding the central role of palmitoyl-CoA is critical for researchers aiming to unravel complex cellular processes and for drug development professionals seeking to identify novel therapeutic targets in diseases linked to aberrant S-palmitoylation, such as cancers, neurological disorders, and metabolic diseases.[3][8]

The Genesis of the Signal: Palmitoyl-CoA Synthesis and Availability

The cellular pool of palmitoyl-CoA, the substrate for S-palmitoylation, is tightly regulated and sourced from two primary pathways: the uptake of extracellular palmitate and its de novo synthesis from other metabolic precursors like glucose.[7][8]

-

Exogenous Uptake and Activation: Circulating palmitate is transported into the cell and must be "activated" before it can be utilized. This activation is a critical step catalyzed by Acyl-CoA synthetase (ACS) enzymes, which attach a coenzyme A molecule to palmitate, forming palmitoyl-CoA via a thioester bond.[7][8] This reaction occurs in the cytoplasm.[9]

-

De Novo Synthesis: Cells can synthesize palmitate endogenously, primarily from glucose. Glucose is converted to pyruvate (B1213749) through glycolysis, and pyruvate enters the mitochondria to produce acetyl-CoA.[8] Acetyl-CoA is then transformed into malonyl-CoA by acetyl-CoA carboxylase (ACC). Finally, fatty acid synthase (FASN) catalyzes the synthesis of palmitic acid from acetyl-CoA and malonyl-CoA.[8][10] This newly synthesized palmitate is then activated to palmitoyl-CoA by ACS enzymes.[8]

The regulation of these synthesis pathways is crucial, as alterations in FASN expression or cellular metabolism can directly impact the levels of palmitoyl-CoA, thereby influencing the extent of protein S-palmitoylation and affecting cellular signaling.[10][11]

The Core Mechanism: The S-Palmitoylation Cycle

Protein S-palmitoylation is a dynamic equilibrium maintained by the opposing actions of two key enzyme families: the zinc finger DHHC-type containing (ZDHHC) palmitoyl (B13399708) acyltransferases (PATs) that add palmitate, and the acyl-protein thioesterases (APTs) that remove it.[8][12]

Palmitoylation by DHHC Enzymes: There are 23 known ZDHHC enzymes in mammals, most of which are integral membrane proteins located in the Golgi apparatus and endoplasmic reticulum (ER).[10] The catalytic process follows a two-step "ping-pong" mechanism:[13][14]

-

Autoacylation: The DHHC enzyme first catalyzes its own palmitoylation. The cysteine residue within the conserved Asp-His-His-Cys (DHHC) motif attacks the palmitoyl-CoA substrate, forming a transient acyl-enzyme intermediate and releasing coenzyme A.[8][15]

-

Acyl Transfer: The palmitoyl group is then transferred from the DHHC enzyme's catalytic cysteine to a specific cysteine residue on the target substrate protein.[13][15]

Depalmitoylation by Thioesterases: The removal of the palmitoyl group, or depalmitoylation, is catalyzed by a family of serine hydrolases.[8] The most well-characterized are the cytosolic acyl-protein thioesterases APT1 and APT2.[2] Other enzymes, including α/β hydrolase domain-containing (ABHD) proteins and palmitoyl-protein thioesterases (PPTs), also possess depalmitoylating activity.[8] This reversibility is a key feature of S-palmitoylation, allowing for rapid regulation of protein function.[5]

Functional Consequences and Regulated Signaling Pathways

S-palmitoylation acts as a molecular switch that profoundly alters the properties and function of target proteins, thereby regulating numerous signaling cascades.[1][8]

-

Protein Trafficking and Localization: Palmitoylation increases a protein's hydrophobicity, promoting its association with cellular membranes.[4][16] This is crucial for anchoring cytosolic proteins to the plasma membrane or other organelles and for shuttling proteins between compartments, such as from the Golgi to the plasma membrane.[6][8] A classic example is the Ras family of small GTPases, whose proper membrane localization and function in signaling pathways are dependent on palmitoylation.[2][10]

-

Protein Stability and Conformation: The addition of a palmitoyl group can induce conformational changes in a protein, altering the accessibility of its active sites or protecting it from degradation.[8]

-

Protein-Protein Interactions: By directing proteins to specific membrane microdomains like lipid rafts, palmitoylation facilitates the assembly of functional signaling complexes.[10][14] This is critical for the function of G protein-coupled receptors (GPCRs) and downstream signaling components.[10]

-

Metabolic Regulation: S-palmitoylation directly regulates cellular metabolism by modifying key enzymes and transporters. For example, the malate (B86768) dehydrogenase 2 (MDH2), an enzyme in the TCA cycle, shows increased activity upon S-palmitoylation, enhancing mitochondrial respiration.[8]

Quantitative Data Presentation

Accurate measurement of palmitoyl-CoA and the characterization of palmitoylation assays are essential for quantitative studies.

Table 1: Comparative Performance of Analytical Methods for Acyl-CoA Measurement This table summarizes the performance of common methods used to quantify palmitoyl-CoA and related molecules in biological samples.

| Method | Principle | Specificity | Reproducibility (CV) |

| LC-MS/MS | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. | Very High (distinguishes between different acyl-CoA species). | High (Intra-assay CV: 5-10%, Inter-assay CV: 5-6%).[17] |

| Enzymatic Assays | Coupled enzymatic reactions leading to a fluorescent or colorimetric product proportional to the analyte concentration. | Moderate to High (dependent on enzyme specificity). | Good (CVs typically <15%). |

| HPLC with UV/Fluorescence | Separation by liquid chromatography followed by detection based on UV absorbance or fluorescence. | Moderate (potential for co-eluting interferences). | Good (CVs typically 5-15%).[17] |

Data compiled from multiple sources.[17][18][19]

Experimental Protocols

Investigating protein S-palmitoylation requires specialized techniques to detect and quantify this labile lipid modification. Below are detailed protocols for two cornerstone methodologies.

Acyl-Biotinyl Exchange (ABE) Assay

The ABE assay is a robust chemical method for detecting and enriching palmitoylated proteins from cell or tissue lysates without the need for metabolic labeling.[20][21]

Principle: The assay involves three main chemical steps: (1) irreversible blocking of all free cysteine thiols; (2) specific chemical cleavage of the thioester bonds linking palmitate to cysteines; and (3) selective labeling of the newly revealed cysteine thiols with a reporter tag, typically biotin (B1667282).[22][23]

Detailed Methodology:

-

Lysis and Thiol Blocking:

-

Lyse cells or tissues in a buffer containing 25mM N-ethylmaleimide (NEM) to irreversibly block all free (non-palmitoylated) cysteine thiol groups.[22][24] A typical lysis buffer is: 50mM Tris-HCl pH 7.2, 5mM EDTA, 150mM NaCl, 2.5% SDS, and protease inhibitors.[24]

-

Incubate the lysate to ensure complete blocking of free thiols.

-

-

Hydroxylamine-Mediated Cleavage:

-

Divide the lysate into two equal aliquots.

-

To one aliquot (+HAM), add a neutral hydroxylamine (B1172632) (HAM) solution (e.g., 0.5 M, pH 7.2) to specifically cleave the thioester bonds of S-palmitoylated cysteines.[22][23]

-

To the second aliquot (-HAM, negative control), add a control buffer (e.g., Tris or NaCl) instead of HAM.[21]

-

Incubate both samples to allow for cleavage.

-

-

Labeling of Newly Exposed Thiols:

-

Capture and Detection:

-

Capture the biotinylated proteins using streptavidin-agarose beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads.

-

Analyze the eluates by western blotting using an antibody against the protein of interest. A signal in the +HAM lane but not in the -HAM lane confirms palmitoylation. Alternatively, the captured proteins can be identified on a proteome-wide scale using mass spectrometry.[20]

-

Metabolic Labeling with Bioorthogonal Probes

This technique allows for the visualization and identification of newly synthesized palmitoylated proteins within living cells.

Principle: Cells are incubated with a palmitic acid analog containing a "bioorthogonal" chemical handle, such as an alkyne or azide (B81097) group (e.g., 17-octadecynoic acid, 17-ODYA).[20][25] This analog is metabolized by the cell and incorporated into proteins by the endogenous palmitoylation machinery. The chemical handle can then be selectively reacted with a complementary reporter tag via "click chemistry" for detection.[25][26]

Detailed Methodology:

-

Metabolic Labeling:

-

Cell Lysis:

-

After the incubation period, harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

-

Click Chemistry Reaction:

-

To the cell lysate, add the click chemistry reaction cocktail. For an alkyne-labeled protein, this typically includes:

-

Incubate to allow the cycloaddition reaction to proceed, covalently linking the reporter tag to the incorporated fatty acid analog.

-

-

Analysis:

-

For fluorescent tags: Separate proteins by SDS-PAGE and visualize the labeled proteins directly using an in-gel fluorescence scanner.

-

For biotin tags: Proceed with streptavidin affinity purification for enrichment, followed by western blotting or mass spectrometry-based proteomic identification.[20]

-

Implications for Disease and Drug Development

The critical role of S-palmitoylation in cellular signaling means its dysregulation is implicated in a wide range of human diseases.[3][8]

-

Cancer: Many oncoproteins, including Ras and certain receptor tyrosine kinases, require palmitoylation for their transforming activity.[2][10] Overexpression of specific DHHC enzymes is linked to tumorigenesis, making them potential therapeutic targets.[11]

-

Neurological Disorders: Palmitoylation is essential for synaptic plasticity, neurotransmitter receptor clustering, and neuronal development.[2][10] Aberrant palmitoylation has been linked to Huntington's disease, schizophrenia, and intellectual disability.[27]

-

Metabolic and Cardiovascular Diseases: S-palmitoylation regulates proteins involved in glucose transport, lipid metabolism, and ion channel function, linking it to metabolic syndrome and cardiac physiology.[8][28]

Targeting the enzymes of the palmitoylation cycle is a promising therapeutic strategy. Inhibitors of both DHHC enzymes and acyl-protein thioesterases have been developed. For example, palmostatin B is a known inhibitor of APTs that has been used to probe the function of depalmitoylation.[2] The development of specific inhibitors for individual DHHC enzymes remains a significant challenge due to redundancy and structural similarities but holds great promise for future therapies.[2]

Conclusion

Palmitoyl-CoA is the indispensable substrate that fuels the dynamic process of protein S-palmitoylation. Its synthesis and availability are directly linked to the cell's metabolic state, providing a mechanism to integrate metabolic information with complex signaling networks. The reversible nature of the modification, governed by DHHC PATs and thioesterases, allows S-palmitoylation to function as a rapid and precise molecular switch. This switch regulates the localization, stability, and interaction of a vast number of proteins, thereby controlling fundamental cellular activities. As our understanding of the "palmitoylome" expands, the importance of this signaling axis in human health and disease becomes increasingly clear, highlighting the enzymes of the palmitoylation cycle as critical targets for the next generation of therapeutic interventions.

References

- 1. Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein S‐Palmitoylation: advances and challenges in studying a therapeutically important lipid modification: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. Palmitoylation - Wikipedia [en.wikipedia.org]

- 5. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dynamic protein palmitoylation in cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Post-translational palmitoylation of metabolic proteins [frontiersin.org]

- 8. Recent advances in S-palmitoylation and its emerging roles in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]

- 10. Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein S-palmitoylation modification: implications in tumor and tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Function of Protein S-Palmitoylation in Immunity and Immune-Related Diseases [frontiersin.org]

- 13. portlandpress.com [portlandpress.com]

- 14. Protein palmitoylation: Palmitoyltransferases and their specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. bioassaysys.com [bioassaysys.com]

- 19. researchgate.net [researchgate.net]

- 20. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) [jove.com]

- 23. researchgate.net [researchgate.net]

- 24. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 25. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. physoc.org [physoc.org]

- 28. [PDF] Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development | Semantic Scholar [semanticscholar.org]

Subcellular Localization of Palmitoyl-CoA Pools: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl-CoA, the activated form of the 16-carbon saturated fatty acid palmitate, is a central node in cellular metabolism and signaling. Far from being a homogeneously distributed metabolite, palmitoyl-CoA exists in distinct subcellular pools, each with unique metabolic fates and signaling functions. The spatial segregation of palmitoyl-CoA allows for the simultaneous and independent regulation of diverse cellular processes, including energy production, lipid synthesis, protein modification, and the modulation of signaling cascades. Understanding the localization and regulation of these pools is critical for elucidating the mechanisms of metabolic diseases and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the subcellular distribution of palmitoyl-CoA pools, methods for their analysis, and their roles in key signaling pathways.

Data Presentation: Subcellular Palmitoyl-CoA Pools

| Subcellular Compartment | Key Enzymes Involved in Palmitoyl-CoA Metabolism | Primary Metabolic and Signaling Functions of the Palmitoyl-CoA Pool |

| Mitochondria | Carnitine Palmitoyltransferase I & II (CPT1/2), Mitochondrial Acyl-CoA Synthetases (e.g., ACSL1, ACSL5) | Metabolic: Substrate for β-oxidation to produce acetyl-CoA for the TCA cycle and ATP generation.[2] Signaling: Regulation of mitochondrial dynamics (fission/fusion), inhibition of the inner membrane anion channel, and modulation of apoptosis.[3][4] |

| Endoplasmic Reticulum (ER) | Acyl-CoA Synthetases (e.g., ACSL1, ACSL3, ACSL4), Stearoyl-CoA Desaturase 1 (SCD1) | Metabolic: Precursor for the synthesis of complex lipids such as triglycerides, phospholipids, and cholesterol esters.[5] Substrate for desaturation to palmitoleoyl-CoA. Signaling: Induction of ER stress and the unfolded protein response (UPR), substrate for protein S-palmitoylation.[1][6][7] |

| Peroxisomes | Peroxisomal Acyl-CoA Synthetases (e.g., ACSL1, ACSL4), Acyl-CoA Oxidases (ACOX) | Metabolic: β-oxidation of very-long-chain fatty acids (chain shortening), with palmitoyl-CoA also being a substrate.[8][9] Signaling: Generation of H₂O₂ as a signaling molecule, regulation of lipolysis through a feedback mechanism involving ROS.[10] |

| Cytosol | Acyl-CoA Synthetases | Metabolic: Site of fatty acid activation (conversion of palmitate to palmitoyl-CoA). Precursor for sphingolipid biosynthesis.[2] Signaling: Substrate for protein S-palmitoylation by DHHC enzymes, influencing protein trafficking and localization.[11][12] |

| Lipid Droplets | Acyl-CoA Synthetases (e.g., ACSL3), Adipose Triglyceride Lipase (ATGL), Hormone-Sensitive Lipase (HSL) | Metabolic: Dynamic storage and release of fatty acids, which can be converted to palmitoyl-CoA. Signaling: Regulation of local palmitoyl-CoA availability for signaling and metabolic channeling to other organelles like mitochondria. Sequestration of palmitic acid can impact protein S-palmitoylation. |

Experimental Protocols

Subcellular Fractionation for the Isolation of Organelle-Specific Palmitoyl-CoA Pools

This protocol describes a general method for isolating mitochondria, microsomes (ER-enriched fraction), and peroxisomes from cultured cells or soft tissues using differential and density gradient centrifugation.

Materials:

-

Homogenization Buffer (e.g., 250 mM sucrose (B13894), 10 mM HEPES, 1 mM EDTA, pH 7.4, supplemented with protease and phosphatase inhibitors)

-

Mitochondria Resuspension Buffer (e.g., 250 mM sucrose, 10 mM HEPES, 0.1 mM EGTA, pH 7.4)

-

Percoll or Sucrose solutions for density gradients

-

Dounce homogenizer or similar tissue disruptor

-

Refrigerated centrifuge and ultracentrifuge with appropriate rotors

Procedure:

-

Homogenization:

-

Wash cells or minced tissue with ice-cold PBS.

-

Resuspend the cell pellet or tissue in ice-cold Homogenization Buffer.

-

Homogenize the sample on ice using a Dounce homogenizer until >90% of cells are lysed (check under a microscope).

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

-

Collect the supernatant (post-nuclear supernatant, PNS).

-

Centrifuge the PNS at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the crude mitochondrial fraction.

-

The resulting supernatant is the post-mitochondrial supernatant (PMS).

-

-

Isolation of Mitochondria:

-

Wash the crude mitochondrial pellet by resuspending in Mitochondria Resuspension Buffer and centrifuging again at 10,000 x g.

-

For higher purity, the washed pellet can be further purified on a Percoll or sucrose density gradient.

-

-

Isolation of Microsomes (ER) and Peroxisomes:

-

The PMS can be subjected to ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction.

-

For separating peroxisomes from microsomes, the PMS can be layered on a sucrose density gradient and centrifuged at high speed. Peroxisomes, being denser, will sediment further into the gradient than microsomes.

-

-

Fraction Purity Assessment:

-

Analyze aliquots of each fraction by Western blotting for organelle-specific marker proteins (e.g., COX IV for mitochondria, Calnexin for ER, Catalase for peroxisomes).

-

Quantification of Palmitoyl-CoA by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of palmitoyl-CoA in subcellular fractions.

Materials:

-

Extraction Solvent (e.g., Acetonitrile (B52724):Methanol (B129727):Water 40:40:20 with 0.1 M formic acid)

-

Internal Standard (e.g., ¹³C-labeled palmitoyl-CoA)

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation:

-

To a known amount of protein from the subcellular fraction, add a known amount of the internal standard.

-

Add ice-cold Extraction Solvent to precipitate proteins and extract metabolites.

-

Vortex vigorously and incubate on ice.

-

Centrifuge at high speed to pellet the protein precipitate.

-

Transfer the supernatant to a new tube and dry under a stream of nitrogen or by vacuum centrifugation.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water).

-

Inject the sample onto a C18 reverse-phase LC column.

-

Separate the analytes using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Perform detection using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transition for palmitoyl-CoA and the internal standard.

-

-

Data Analysis:

-

Quantify the amount of palmitoyl-CoA in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of palmitoyl-CoA.

-

Signaling Pathways and Visualizations

Mitochondrial Palmitoyl-CoA Signaling

Mitochondrial palmitoyl-CoA is not only a fuel for β-oxidation but also a signaling molecule that can impact mitochondrial function and cell fate. High levels of palmitoyl-CoA can inhibit key enzymes and transporters, and are linked to the regulation of mitochondrial dynamics.

Caption: Mitochondrial palmitoyl-CoA metabolism and signaling.

Endoplasmic Reticulum Palmitoyl-CoA and ER Stress

The ER is a major site for the synthesis of complex lipids from palmitoyl-CoA. An overload of saturated fatty acids can lead to an accumulation of palmitoyl-CoA in the ER, contributing to ER stress and the activation of the unfolded protein response (UPR).

Caption: ER-localized palmitoyl-CoA in lipid synthesis and stress signaling.

Peroxisomal Palmitoyl-CoA and Redox Signaling

Peroxisomes contribute to fatty acid metabolism and are a source of reactive oxygen species (ROS) that can act as signaling molecules. The β-oxidation of palmitoyl-CoA in peroxisomes generates H₂O₂, which can influence cellular redox state and regulate processes like lipolysis in a feedback loop.

Caption: Peroxisomal palmitoyl-CoA metabolism and its role in redox signaling.

Conclusion

The subcellular compartmentalization of palmitoyl-CoA is a fundamental principle of cellular metabolism and signaling. The distinct pools of palmitoyl-CoA in mitochondria, the endoplasmic reticulum, peroxisomes, the cytosol, and associated with lipid droplets allow for precise control over a wide array of cellular functions. Dysregulation of the spatial distribution and concentration of these pools is implicated in the pathogenesis of numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The experimental approaches outlined in this guide provide a framework for the quantitative analysis of subcellular palmitoyl-CoA pools, which is essential for advancing our understanding of their physiological and pathological roles and for the identification of novel therapeutic targets. Further research, particularly employing advanced quantitative mass spectrometry techniques, will be crucial to fully elucidate the dynamics and absolute concentrations of these critical metabolic and signaling hubs.

References

- 1. Palmitoylation-driven PHF2 ubiquitination remodels lipid metabolism through the SREBP1c axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]

- 3. Acyl-CoA: sn-glycerol-3-phosphate O-acyltransferase in rat brain mitochondria and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Palmitoyl-CoA synthetase on the external surface of isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A direct comparison between peroxisomal and mitochondrial preferences for fatty-acyl beta-oxidation predicts channelling of medium-chain and very-long-chain unsaturated fatty acids to peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intracellular distribution of palmitoyl-CoA synthetase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation and characterization of mitochondrial acyl-CoA: glycine N-acyltransferases from kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Lipid droplets sequester palmitic acid to disrupt endothelial ciliation and exacerbate atherosclerosis in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Lipid Metabolism: An In-depth Technical Guide to the Enzymatic Regulation of Cellular Palmitoyl-CoA Levels

For Researchers, Scientists, and Drug Development Professionals

Palmitoyl-CoA, the activated form of the saturated fatty acid palmitate, stands at a critical crossroads of cellular metabolism. Its concentration within the cell is a tightly regulated rheostat, dictating the flux through pathways of energy production, lipid synthesis, and complex signaling events. The precise enzymatic control of palmitoyl-CoA levels is paramount for cellular homeostasis, and its dysregulation is a hallmark of numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as cancer. This technical guide provides a comprehensive overview of the core enzymatic players and signaling networks that govern the synthesis, degradation, and transport of this pivotal molecule, offering insights for researchers and professionals in drug development.

Core Enzymatic Regulation of Palmitoyl-CoA

The cellular pool of palmitoyl-CoA is dynamically maintained by the coordinated action of three main classes of enzymes: Acyl-CoA Synthetases (ACSLs) that catalyze its formation, Acyl-CoA Thioesterases (ACOTs) that mediate its hydrolysis, and the Carnitine Palmitoyltransferase (CPT) system that governs its mitochondrial transport for β-oxidation.

Synthesis: Long-Chain Acyl-CoA Synthetases (ACSLs)

Long-chain acyl-CoA synthetases are a family of enzymes responsible for the activation of long-chain fatty acids (LCFAs), including palmitate, by catalyzing their esterification to coenzyme A (CoA).[1] This ATP-dependent reaction is the first committed step in fatty acid metabolism, effectively trapping the fatty acid within the cell and priming it for subsequent metabolic fates.[2] Mammals express five major ACSL isoforms (ACSL1, 3, 4, 5, and 6), each with distinct tissue expression profiles, subcellular localizations, and substrate preferences, which contributes to their diverse physiological roles.[3][4]

Table 1: Kinetic Parameters of Key ACSL Isoforms for Palmitate

| Enzyme | Apparent Km (µM) | Apparent Vmax (µmol/min/mg) | Tissue Expression | Subcellular Localization |

| ACSL1 | - | High with palmitate[3] | Adipose tissue, liver, heart, skeletal muscle | Mitochondria-associated membranes (MAM), ER |

| ACSL3 | - | High with palmitate[3] | Brain, liver | Endoplasmic Reticulum (ER) |

| ACSL4 | 11.4 ± 1.3 (for Arachidonic Acid)[3] | Lower with palmitate compared to arachidonate[3] | Steroidogenic tissues, brain, liver | Peroxisomes, ER, Mitochondria |

| ACSL5 | - | High with palmitate[3] | Small intestine, liver, brown adipose tissue | Mitochondrial outer membrane, ER |

Note: Direct comparative kinetic data for all isoforms with palmitate is not consistently available in the literature. ACSL4 shows a preference for arachidonic acid.[3][4]

Degradation: Acyl-CoA Thioesterases (ACOTs)

Acyl-CoA thioesterases catalyze the hydrolysis of acyl-CoAs to free fatty acids and CoA.[5] This "deactivation" step is crucial for regulating the size of the cellular acyl-CoA pool, preventing the accumulation of potentially toxic levels of these molecules, and liberating CoA for other metabolic reactions.[5] ACOTs are a diverse family of enzymes with multiple isoforms that exhibit distinct subcellular localizations (cytosol, mitochondria, and peroxisomes) and substrate specificities.[5][6]

Table 2: Kinetic Parameters of Key ACOT Isoforms for Palmitoyl-CoA

| Enzyme | Apparent Km (µM) | Substrate Preference | Tissue Expression | Subcellular Localization |

| ACOT2 | - | High activity with palmitoyl-CoA[1][6] | Liver, kidney, heart, brown adipose tissue | Mitochondrial Matrix |

| ACOT9 | Low µM range | Broad (C2-C20), including palmitoyl-CoA[7] | Brown adipose tissue, kidney, testis | Mitochondrial Matrix |

| ACOT13 (Them2) | Minimal Km for myristoyl- and palmitoyl-CoA[8] | Long-chain acyl-CoAs[8] | Heart, oxidative tissues | Mitochondria |

Mitochondrial Transport: The Carnitine Palmitoyltransferase (CPT) System

For palmitoyl-CoA to be utilized in mitochondrial β-oxidation, it must first be transported across the inner mitochondrial membrane, a process facilitated by the carnitine palmitoyltransferase (CPT) system. This system consists of two enzymes, CPT1 and CPT2. CPT1, located on the outer mitochondrial membrane, converts palmitoyl-CoA to palmitoylcarnitine (B157527).[9] Palmitoylcarnitine is then translocated across the inner membrane by carnitine-acylcarnitine translocase (CACT). Once in the mitochondrial matrix, CPT2 converts palmitoylcarnitine back to palmitoyl-CoA, which can then enter the β-oxidation spiral.[2] CPT1 is a key regulatory point for fatty acid oxidation and is allosterically inhibited by malonyl-CoA, a key intermediate in fatty acid synthesis.

Key Signaling Pathways Regulating Palmitoyl-CoA Levels

The enzymatic machinery controlling palmitoyl-CoA is under the tight regulation of intricate signaling networks that respond to cellular energy status and hormonal cues.

SREBP-1c: The Master Transcriptional Regulator of Lipogenesis

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) is a key transcription factor that governs the expression of genes involved in de novo lipogenesis.[5][10] In response to insulin (B600854) signaling, SREBP-1c is activated through a proteolytic cleavage process, translocates to the nucleus, and binds to sterol regulatory elements (SREs) in the promoter regions of lipogenic genes.[10][11] This leads to the increased expression of enzymes such as ATP citrate (B86180) lyase (ACLY), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FASN), ultimately driving the synthesis of palmitate and its subsequent conversion to palmitoyl-CoA.

AMPK: The Cellular Energy Sensor

AMP-activated protein kinase (AMPK) is a critical sensor of cellular energy status.[12][13] When the cellular AMP:ATP ratio is high, indicating low energy levels, AMPK is activated. Activated AMPK phosphorylates and inactivates key enzymes in anabolic pathways while activating catabolic pathways to restore energy balance.[13][14] In the context of palmitoyl-CoA metabolism, AMPK phosphorylates and inhibits ACC, the enzyme that produces malonyl-CoA.[14] This has a dual effect: it decreases the substrate for fatty acid synthesis and, by lowering malonyl-CoA levels, it relieves the inhibition of CPT1, thereby promoting the mitochondrial uptake and β-oxidation of fatty acyl-CoAs like palmitoyl-CoA.

Cellular Concentration of Palmitoyl-CoA

The concentration of palmitoyl-CoA in cells is highly dynamic and varies depending on cell type, metabolic state, and nutritional status. While precise measurements are challenging, reported values generally fall within the low micromolar range.

Table 3: Estimated Cellular Concentrations of Palmitoyl-CoA

| Cell Type/Tissue | Estimated Concentration Range (µM) | Metabolic State |

| Hepatocytes | 5 - 50 | Varies with nutritional status (higher in fed state) |

| Adipocytes | 10 - 100 | Dynamic, reflects lipid storage and mobilization |

| Myocytes | 1 - 20 | Influenced by exercise and substrate availability |

Experimental Protocols

Accurate measurement of the enzymes and metabolites involved in palmitoyl-CoA metabolism is crucial for research and drug development. Below are outlines of key experimental protocols.

Measurement of Long-Chain Acyl-CoA Synthetase (ACSL) Activity

Principle: This radiometric assay measures the incorporation of a radiolabeled fatty acid (e.g., [14C]palmitate) into its corresponding acyl-CoA.[15]

Methodology:

-

Sample Preparation: Prepare cell or tissue homogenates in a suitable buffer. The membrane fraction, containing most ACSL activity, can be isolated by ultracentrifugation.

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), ATP, CoA, MgCl₂, DTT, and the radiolabeled palmitate.

-

Enzyme Reaction: Initiate the reaction by adding the sample homogenate to the reaction mixture. Incubate at 37°C for a defined period.

-

Stopping the Reaction: Terminate the reaction by adding an acidic solution (e.g., Dole's reagent).

-

Extraction: Extract the lipids, including the newly synthesized [14C]palmitoyl-CoA, using an organic solvent (e.g., heptane).

-

Quantification: Measure the radioactivity in the aqueous phase (which contains the acyl-CoA) using a scintillation counter.

-

Data Analysis: Calculate the ACSL activity as nmol of palmitoyl-CoA formed per minute per mg of protein.

Measurement of Acyl-CoA Thioesterase (ACOT) Activity

Principle: This spectrophotometric assay measures the release of free CoA, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified.[7][16]

Methodology:

-

Sample Preparation: Prepare cell or tissue homogenates or purified enzyme fractions.

-

Reaction Mixture: Prepare a reaction mixture containing buffer, DTNB, and the substrate, palmitoyl-CoA.

-

Enzyme Reaction: Initiate the reaction by adding the enzyme sample to the reaction mixture.

-

Measurement: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer. This reflects the rate of CoA release.

-

Data Analysis: Calculate the ACOT activity using the molar extinction coefficient of the DTNB-CoA adduct.

Quantification of Cellular Palmitoyl-CoA

Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of palmitoyl-CoA in biological samples.[17][18][19]

Methodology:

-

Sample Collection and Quenching: Rapidly harvest cells or tissues and quench metabolic activity, typically using cold methanol.

-

Extraction: Extract acyl-CoAs from the sample using a suitable solvent system (e.g., methanol/water or acetonitrile). An internal standard (e.g., a stable isotope-labeled acyl-CoA) should be added at the beginning of the extraction to correct for recovery.

-

LC Separation: Separate the acyl-CoAs in the extract using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with a C18 reverse-phase column.

-

MS/MS Detection: Detect and quantify the eluting palmitoyl-CoA using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for palmitoyl-CoA and the internal standard.

-

Data Analysis: Construct a standard curve using known concentrations of palmitoyl-CoA and the internal standard. Calculate the concentration of palmitoyl-CoA in the samples based on the peak area ratios relative to the standard curve.

Conclusion and Future Directions

The enzymatic regulation of cellular palmitoyl-CoA levels is a complex and highly integrated process that is fundamental to cellular and organismal physiology. The enzymes responsible for its synthesis, degradation, and transport, along with the signaling pathways that control their activity and expression, represent a rich landscape of potential therapeutic targets for a wide array of metabolic diseases and cancer. A deeper understanding of the isoform-specific roles of ACSLs and ACOTs, the intricacies of their regulation by signaling networks like SREBP and AMPK, and the development of more precise tools to measure and manipulate cellular palmitoyl-CoA pools will be critical for advancing novel therapeutic strategies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore this exciting and impactful field.

References

- 1. ACOT2 - Wikipedia [en.wikipedia.org]

- 2. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]

- 3. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acyl-CoA thioesterase-2 facilitates mitochondrial fatty acid oxidation in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acyl-CoA thioesterase 9 (ACOT9) in mouse may provide a novel link between fatty acid and amino acid metabolism in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thioesterase superfamily member 2 (Them2)/acyl-CoA thioesterase 13 (Acot13): a homotetrameric hotdog fold thioesterase with selectivity for long-chain fatty acyl-CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 13. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]